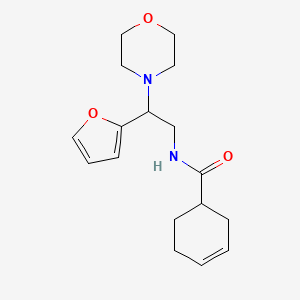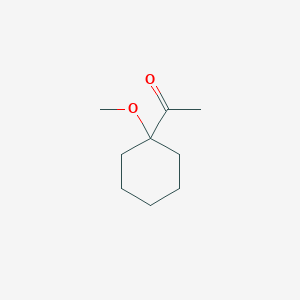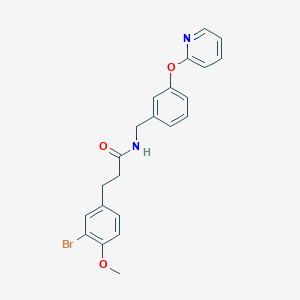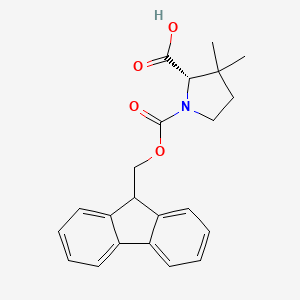
N-Propargyl-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propargyl-2-fluorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. It is a derivative of benzamide, which is a class of organic compounds that have been widely studied for their diverse biological activities. The unique properties of this compound make it a promising candidate for various research studies, including cancer therapy, neuroprotection, and drug discovery.
Wirkmechanismus
The mechanism of action of N-Propargyl-2-fluorobenzamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. Moreover, it has been shown to reduce oxidative stress and inflammation, leading to improved overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Propargyl-2-fluorobenzamide is its potent biological activity, which makes it a promising candidate for various research studies. Moreover, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain research studies.
Zukünftige Richtungen
There are various future directions for the research on N-Propargyl-2-fluorobenzamide. One of the most promising directions is in the development of novel anticancer therapies. Additionally, further research can be conducted to explore its potential in neuroprotection and drug discovery. Furthermore, studies can be conducted to optimize the synthesis and purification methods of this compound to improve its overall efficacy and safety.
Synthesemethoden
The synthesis of N-Propargyl-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The purity of the compound can be enhanced through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Propargyl-2-fluorobenzamide has shown promising results in various scientific research applications. One of the most significant applications is in cancer therapy. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Another potential application of this compound is in neuroprotection. Studies have shown that it can protect neurons from oxidative stress-induced damage and reduce neuroinflammation. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUSGPHACLADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)


![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)

![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)

![2,5-Dimethyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2579047.png)
![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)


